molecular formula C6H2BrF4N B1289981 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 1031929-01-7

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1289981
CAS No.: 1031929-01-7
M. Wt: 243.98 g/mol
InChI Key: HKACHYLUXHBYMO-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF4N. It is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring.

Mechanism of Action

Safety and Hazards

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Trifluoromethylpyridines, including 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, have found wide applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it highly versatile for various chemical transformations and applications .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKACHYLUXHBYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031929-01-7
Record name 1031929-01-7
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